(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUAAODEDSBMB-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334512-40-1 | |
| Record name | Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334512-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Copper(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition
This method utilizes azomethine ylides and fluorinated styrenes to construct the pyrrolidine core. For example, (3R,4R)-3,4-difluoro-1-phenyl-pyrrolidine is synthesized via cycloaddition of azomethine ylides with 1,1-difluorostyrenes under Cu(I) catalysis (Scheme 1).
Reaction Conditions
-
Catalyst : Cu(I)/chiral phosphine ligand (e.g., (R)-BINAP)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 25–40°C
-
Yield : 85–96%
Mechanistic Insights
The Cu(I) catalyst coordinates the azomethine ylide, directing nucleophilic attack on the fluorostyrene’s β-carbon. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity, favoring regioselective cyclization.
Enantioselective Hydrogenation of Enamines
Chiral Ruthenium-Catalyzed Hydrogenation
A scalable route involves hydrogenating enamine precursors using Ru-(S)-BINAP complexes. For instance, 1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-one is reduced to the corresponding (3R,4R)-pyrrolidine (Scheme 2).
Reaction Conditions
Industrial Adaptation
Palladium-on-carbon (Pd/C) substitutes Ru in large-scale production, reducing costs while maintaining >90% ee.
Cyclocondensation of Trifluoromethyl Building Blocks
Ring-Closing Metathesis (RCM)
Trifluoromethyl-containing dienes undergo RCM using Grubbs-II catalyst to form pyrrolidine rings. For example, 3-(4-(trifluoromethyl)phenyl)pyrrolidine is synthesized from diallylamine derivatives (Scheme 3).
Reaction Conditions
-
Catalyst : Grubbs-II (5 mol%)
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Solvent : Dichloromethane (DCM)
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Temperature : 40°C
-
Yield : 70–80%
Limitations
High catalyst loading and sensitivity to oxygen limit cost-efficiency.
Industrial Production Methods
Vapor-Phase Chlorofluorination
Adapted from trifluoromethylpyridine synthesis, this method chlorinates/fluorinates picoline derivatives in a fluidized-bed reactor (Fig. 1).
Key Steps
-
Chlorination : 3-picoline → 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)
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Fluorination : 2,3,5-DCTC → 2,3,5-DCTF (trifluoromethylpyridine)
Conditions
Table 1: Vapor-Phase Reaction Outcomes
| Substrate | Temp (°C) | TF Yield (%) | CTF Yield (%) | DCTF Yield (%) |
|---|---|---|---|---|
| 3-Picoline | 335 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | 350–360 | 71.3 | 11.1 | 2.4 |
Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.
Stereochemical Control Strategies
Chiral Auxiliaries
Boc-protected intermediates enable resolution via chiral HPLC. For example, (R)-tert-butyl-3-phenylpyrrolidine-1-carboxylate is separated using a Chiralpak AD-H column (hexane:isopropanol = 95:5).
Typical Conditions
Dynamic Kinetic Resolution (DKR)
Racemic pyrrolidinones undergo DKR using lipase catalysts (e.g., CAL-B) to isolate the R-enantiomer.
Purification and Salt Formation
Hydrochloride Precipitation
The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >99% purity.
Steps
-
Dissolve free base in EtOAc (20 vol).
-
Bubble HCl gas until pH ≈ 1.
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Filter and wash with cold EtOAc.
Table 2: Purity Analysis
| Method | Purity (%) | ee (%) |
|---|---|---|
| Chiral HPLC | 99.5 | 98.7 |
| ¹H NMR | 98.8 | – |
| Elemental Analysis | 99.2 | – |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Asymmetric Cycloaddition | 96 | 97 | 12,000 | Moderate |
| Enantioselective Hydrogenation | 95 | 99 | 8,000 | High |
| Vapor-Phase Fluorination | 64 | – | 4,500 | Very High |
| RCM | 75 | – | 15,000 | Low |
Advantages: Enantioselective hydrogenation balances cost and stereochemical purity. Disadvantages: RCM’s high catalyst cost limits industrial use .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group on the phenyl ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Characteristics
The compound's structure consists of a five-membered pyrrolidine ring attached to a phenyl group that is further substituted with a trifluoromethyl group. This configuration enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and molecular targets.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride have shown potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .
Neurological Effects : Pyrrolidine derivatives are being explored for their neuroactivity. Studies have demonstrated that these compounds can modulate voltage-gated sodium and calcium channels, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain .
Antiviral Properties : Certain derivatives have been investigated for their ability to inhibit HIV-1 replication, indicating that structural modifications including trifluoromethyl substitutions can enhance antiviral activity .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions, which are essential in developing new drugs .
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals and materials. Its properties enable it to function effectively as a building block in various synthetic pathways .
Case Study 1: Antibacterial Efficacy
A series of studies evaluated the antibacterial properties of trifluoromethyl-substituted compounds against various bacterial strains. These studies revealed that these compounds not only inhibited bacterial growth but also displayed bactericidal effects without significant resistance development in Staphylococcus aureus and Enterococcus faecalis.
Case Study 2: Neuropharmacological Assessment
In neuropharmacological studies, the effects of this compound on ion channels were assessed. Results indicated that the compound exhibited balanced inhibition of sodium and calcium channels, suggesting its potential utility in treating conditions like epilepsy and neuropathic pain .
Mechanism of Action
The mechanism of action of ®-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
Fluorinated pyrrolidines are widely studied for their pharmacokinetic advantages. Key analogs include:
Analysis : The trifluoromethylphenyl group in the target compound significantly enhances hydrophobic interactions compared to simple fluorinated analogs. Positional isomerism (e.g., 3- vs. 4-substitution) reduces similarity scores by 11–31%, highlighting the importance of substituent placement for activity .
Substituted Pyrrolidine/Piperidine Derivatives with Aromatic Groups
Compounds with aromatic substituents on nitrogen-containing heterocycles include:
Amino Acid-Functionalized Analogs
Compounds with amino acid moieties include:
| Compound Name (CAS No.) | Structural Features | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (332061-68-4) | Butanoic acid backbone; fluorophenyl group | 0.73 | Open-chain vs. cyclic structure; lacks trifluoromethyl |
| (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl (1049978-59-7) | Difluorophenyl; amino acid side chain | 0.71 | Increased fluorine substitution but reduced ring rigidity |
Analysis: Cyclic pyrrolidine derivatives like the target compound exhibit greater conformational restraint, which may enhance target affinity compared to flexible amino acid analogs .
Key Structural and Functional Insights
- Stereochemistry : The R-configuration at the 3-position is critical. Enantiomeric pairs (e.g., (S)-3-Fluoropyrrolidine HCl) show identical similarity scores but divergent biological behaviors .
- Trifluoromethyl vs. Fluorine: The trifluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to monofluorinated analogs, improving blood-brain barrier penetration .
- Positional Isomerism : Moving the trifluoromethylphenyl group from the 3- to 2- or 4-position reduces similarity by 11–31%, underscoring the need for precise substituent placement in drug design .
Biological Activity
(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a valuable subject for research.
Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group, which contributes to its unique biological profile. The presence of the trifluoromethyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . The trifluoromethyl substituent is particularly noted for enhancing antibacterial activity, as shown in various derivatives tested against Gram-positive strains.
2. Neurological Effects
Research indicates that pyrrolidine derivatives exhibit significant neuroactivity. In particular, compounds similar to this compound have been evaluated for their effects on voltage-gated sodium and calcium channels, showing promising results in modulating neuronal excitability .
3. Antiviral Properties
Compounds within this chemical class have also been explored for their antiviral potential. For example, certain pyrrolo[3,4-c]pyridine derivatives were found to inhibit HIV-1 replication effectively, suggesting that structural modifications including trifluoromethyl groups can enhance antiviral activity .
Case Study 1: Antibacterial Efficacy
A series of studies evaluated the antibacterial properties of trifluoromethyl-substituted compounds against various bacterial strains. The findings indicated that these compounds not only inhibited bacterial growth but also displayed bactericidal effects in time-kill assays. Importantly, they showed low resistance development in Staphylococcus aureus and Enterococcus faecalis, indicating their potential as effective antimicrobial agents .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the effects of this compound on different ion channels were assessed. Results demonstrated that the compound exhibited balanced inhibition of both sodium and calcium channels, suggesting its potential utility in treating neurological disorders such as epilepsy and neuropathic pain .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of pyrrolidine derivatives. For instance:
- Antimicrobial Activity : Compounds with halogen substitutions showed increased potency.
- Neuroactivity : Modifications at specific positions on the pyrrolidine ring can lead to improved efficacy against targeted ion channels.
Q & A
Q. What are the established synthetic routes for (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, pyrrolidine derivatives with trifluoromethylphenyl groups are synthesized via palladium-catalyzed cross-coupling to introduce the aryl group, followed by enantioselective hydrogenation or enzymatic resolution to isolate the (R)-enantiomer . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) with UV detection at 254 nm, supported by polarimetry or X-ray crystallography for absolute configuration confirmation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the pyrrolidine backbone and trifluoromethylphenyl substitution. F NMR is essential for verifying the CF group’s integrity .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] for CHFN·HCl).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) in a fume hood due to potential respiratory and skin irritation .
- Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
- Dispose of waste via incineration or licensed chemical waste services, adhering to local regulations .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like GPCRs or ion channels. For example, the trifluoromethyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets in receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s conformation and electrostatic potential surfaces .
Q. What strategies resolve contradictions in solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed by:
- Co-solvent Systems : Use cyclodextrins or PEG-based solubilizers for in vitro assays.
- pH Adjustment : Protonate the pyrrolidine nitrogen in acidic buffers (pH 4–5) to enhance aqueous solubility.
- Experimental Validation : Compare kinetic vs. thermodynamic solubility via nephelometry or UV-Vis spectroscopy .
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in related compounds?
- Methodological Answer : The CF group enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS-targeted compounds. SAR studies on analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl derivatives) show that electron-withdrawing substituents increase binding affinity to enzymes like kinases or proteases. Competitive inhibition assays (IC measurements) and X-ray co-crystallography validate these effects .
Q. What in vivo models are suitable for pharmacokinetic studies of this compound?
- Methodological Answer :
- Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies. Plasma samples are analyzed via LC-MS/MS to calculate , , and AUC.
- Tissue Distribution : Radiolabeled C-compound autoradiography in mice.
- Metabolite Identification : Liver microsomes (human/rat) incubated with NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
Q. How can researchers mitigate racemization during scale-up synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation or acylation steps below 0°C to minimize epimerization.
- Chiral Auxiliaries : Use (R)-proline-derived catalysts to maintain stereochemical integrity.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks enantiomeric excess (ee) during crystallization .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
